![molecular formula C10H12O3 B14232311 3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol CAS No. 474960-23-1](/img/structure/B14232311.png)
3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol is an organic compound characterized by the presence of a hydroxymethyl group and a prop-2-en-1-yloxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-(hydroxymethyl)phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The phenol ring can undergo reduction to form a cyclohexanol derivative.
Substitution: The hydroxyl group on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol or 3-(formyl)-5-[(prop-2-en-1-yl)oxy]phenol.
Reduction: Formation of 3-(hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]cyclohexanol.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol involves its interaction with various molecular targets and pathways. The hydroxymethyl and prop-2-en-1-yloxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenol ring can also undergo redox reactions, contributing to the compound’s antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol (Eugenol): Shares the prop-2-en-1-yloxy group but has a methoxy group instead of a hydroxymethyl group.
4-Allylguaiacol: Similar structure with an allyl group attached to the phenol ring.
4-Allylcatechol-2-Methyl Ether: Contains an allyl group and a methoxy group on the phenol ring.
Uniqueness
3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol is unique due to the presence of both a hydroxymethyl group and a prop-2-en-1-yloxy group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
474960-23-1 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-5-prop-2-enoxyphenol |
InChI |
InChI=1S/C10H12O3/c1-2-3-13-10-5-8(7-11)4-9(12)6-10/h2,4-6,11-12H,1,3,7H2 |
Clave InChI |
WNVBQBFUOCVMIW-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC(=CC(=C1)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
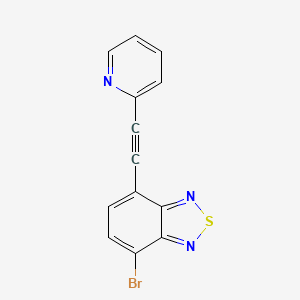
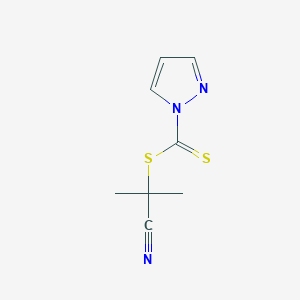
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
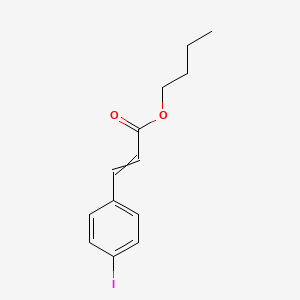


![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
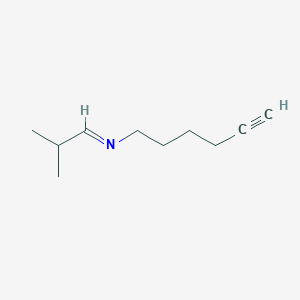
![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)

![[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile](/img/structure/B14232299.png)
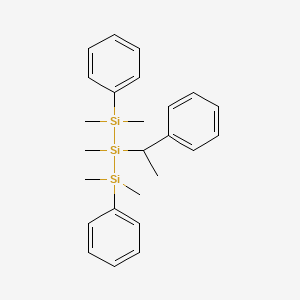
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
